molecular formula C36H75ClSn B8756933 Chlorotridodecylstannane CAS No. 5827-57-6

Chlorotridodecylstannane

Cat. No. B8756933
Key on ui cas rn: 5827-57-6
M. Wt: 662.1 g/mol
InChI Key: QMUWWEYTBMDCKJ-UHFFFAOYSA-M
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Patent
US04301173

Procedure details

A 500 ml four-necked flask was charged with 95.0 g of n-butyl tri-n-dodecyltin, 36.4 g of tin tetrachloride and 150 ml of n-heptane, and they were reacted at 40° to 50° C. for 1 hour. After the reaction, the reaction mixture was washed three times with 100 ml of 10% aqueous solution of hydrochloric acid to remove mono-n-butyltin trichloride. The organic layer was dried with anhydrous magnesium sulfate, and concentrated to afford 89.3 g of tri-n-dodecyltin chloride having a purity of 97.2% as an oily substance (m.p. 30° to 32° C.).
Name
n-butyl tri-n-dodecyltin
Quantity
95 g
Type
reactant
Reaction Step One
Name
tin tetrachloride
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Sn:5]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])CCC.[Sn](Cl)(Cl)(Cl)[Cl:43]>CCCCCCC>[CH2:6]([Sn:5]([Cl:43])([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
n-butyl tri-n-dodecyltin
Quantity
95 g
Type
reactant
Smiles
C(CCC)[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC
Name
tin tetrachloride
Quantity
36.4 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted at 40° to 50° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the reaction mixture was washed three times with 100 ml of 10% aqueous solution of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to remove mono-n-butyltin trichloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 89.3 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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